molecular formula C12H16N2O4S B172942 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 165948-21-0

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No.: B172942
CAS No.: 165948-21-0
M. Wt: 284.33 g/mol
InChI Key: LLPCRFYYYVEWMH-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS: 165948-21-0, Molecular Formula: C₁₂H₁₆N₂O₄S) is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing anticoagulants such as Edoxaban . The Boc group enhances stability during synthesis by protecting reactive amine functionalities, which is critical in multi-step organic reactions .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPCRFYYYVEWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462416
Record name 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165948-21-0
Record name 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS Number: 165948-21-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molecular Weight : 284.33 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 165948-21-0

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are utilized for characterization. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group in organic synthesis, allowing for selective reactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that derivatives of thiazolo-pyridine compounds can effectively scavenge free radicals and inhibit lipid peroxidation. These activities suggest potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may provide therapeutic benefits by modulating inflammatory pathways.

Antimicrobial Properties

Emerging data suggests that this compound may possess antimicrobial properties. Similar thiazole derivatives have been reported to inhibit the growth of various bacterial strains, indicating a potential for development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study conducted on related thiazole compounds revealed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid. The mechanism was attributed to the ability to donate electrons and neutralize free radicals .
  • Anti-inflammatory Research :
    • In a comparative study involving various thiazole derivatives, this compound showed a reduction in pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential use in inflammatory conditions .
  • Antimicrobial Testing :
    • A recent investigation into the antimicrobial efficacy of thiazole-based compounds highlighted the ability of certain derivatives to inhibit Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it aligns with the broader findings concerning thiazole derivatives .

Data Summary Table

Property Value
Molecular FormulaC₁₂H₁₆N₂O₄S
Molecular Weight284.33 g/mol
CAS Number165948-21-0
Antioxidant ActivityIC50 comparable to ascorbic acid
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Antimicrobial ActivityInhibits Gram-positive/negative bacteria

Comparison with Similar Compounds

Substituent Variations

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS: 720720-96-7, C₈H₁₁ClN₂O₂S):
    • Differs by replacing the Boc group with a methyl group and existing as a hydrochloride salt.
    • Widely used in Edoxaban synthesis due to its role as a direct precursor .
    • Key Differences :
  • Lower molecular weight (234.7 g/mol vs. 284.33 g/mol for the Boc analogue).
  • Requires storage under inert atmosphere and refrigeration to prevent degradation .

  • Lithium 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS: 259809-25-1, C₈H₉LiN₂O₂S):

    • A lithium salt variant of the methyl-substituted compound.
    • Enhanced solubility in polar aprotic solvents compared to the free acid or hydrochloride forms .

Heterocyclic Core Modifications

  • 5-(Tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid (CAS: N/A, C₁₁H₁₇N₃O₄):
    • Replaces the thiazole ring with a pyrazole ring, altering electronic properties and hydrogen-bonding capacity.
    • Pyrazole derivatives often exhibit distinct biological activity profiles due to differences in ring aromaticity and dipole moments .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Solubility Stability & Storage
Boc-protected thiazolo-pyridine carboxylic acid 165948-21-0 C₁₂H₁₆N₂O₄S 284.33 Likely low water solubility (Boc group increases lipophilicity) Likely stable at RT if anhydrous
Methyl-substituted hydrochloride 720720-96-7 C₈H₁₁ClN₂O₂S 234.70 Slightly soluble in acidic water/DMSO Hygroscopic; store refrigerated under inert gas
Lithium salt of methyl-substituted derivative 259809-25-1 C₈H₉LiN₂O₂S 204.18 High solubility in polar solvents Stable under standard conditions

Cost and Commercial Availability

  • The methyl-substituted hydrochloride is priced at ~$15/5g (), making it cost-effective for industrial use.
  • Boc-protected analogues are typically more expensive due to additional synthesis steps and Boc reagent costs .

Preparation Methods

Formation of the Thiazolo[5,4-c]Pyridine Core

The synthesis begins with 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 3 ), prepared via:

  • Step 1 : Cyclocondensation of a piperidone derivative with sulfur and cyanamide in the presence of a secondary amine (e.g., morpholine) to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 2 ).

  • Step 2 : Bromination using copper(II) bromide and alkyl nitrites (e.g., isoamyl nitrite) at 50–80°C, yielding Compound 3 with >85% regioselectivity.

Cyanation and Hydrolysis

  • Cyanation : Compound 3 undergoes nucleophilic substitution with cyanide sources (e.g., CuCN or NaCN) in polar aprotic solvents (DMF, DMSO) at 80–100°C, producing 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 4 ).

  • Hydrolysis : Compound 4 is treated with aqueous lithium hydroxide (2–4 M) in ethanol at 40–70°C for 5–10 hours, followed by acidification (HCl) to precipitate the carboxylic acid (Compound 5 ) in 75–90% yield.

Table 1 : Optimization of Hydrolysis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes rate
LiOH Concentration3 MPrevents overhydration
Reaction Time8 hours90% conversion
Acidification AgentHCl (conc.)Stable salt formation

Boc Protection Strategies

Post-Cyclization Boc Protection

For late-stage functionalization:

  • Step 1 : The free amine in 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is reacted with Boc₂O in tetrahydrofuran (THF) at 0–25°C, achieving >95% conversion.

  • Step 2 : The Boc-protected intermediate is hydrolyzed as described in Section 2.2.

Key Advantage : Late-stage Boc protection simplifies purification, as intermediates are more soluble in organic solvents.

Industrial-Scale Modifications

Solvent and Catalyst Optimization

  • Cyanation : Replacing CuCN with Zn(CN)₂ in DMF reduces heavy metal contamination, complying with ICH guidelines.

  • Boc Protection : Using scavengers (e.g., polymer-bound DMAP) minimizes side reactions and simplifies workup.

Crystallization and Purification

  • Carboxylic Acid Isolation : Acidification with HCl in ethanol yields the hydrochloride salt, which is recrystallized from ethanol/water (3:1) to achieve >99.5% purity.

  • Boc-Intermediate Crystallization : Boc-protected derivatives are purified via anti-solvent addition (hexane) to remove unreacted Boc₂O.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂), 4.10–4.30 (m, 2H, CH₂), 12.10 (s, 1H, COOH).

  • IR : 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/0.1% TFA gradient).

  • Elemental Analysis : C 50.70%, H 5.67%, N 9.85% (theoretical: C 50.69%, H 5.68%, N 9.85%).

Challenges and Solutions

Regioselectivity in Cyclization

Early routes suffered from competing pyridine vs. thiazole ring formation. This was resolved by:

  • Using morpholine as a catalyst to favor thiazole cyclization.

  • Controlling reaction temperature to 50–60°C, minimizing byproducts.

Hydrolysis Side Reactions

Overhydration of the nitrile to amides was mitigated by:

  • Lithium hydroxide instead of NaOH, due to its milder basicity.

  • Strict temperature control (60–70°C) to prevent decarboxylation.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent protocols apply microwave irradiation (100–120°C) to reduce reaction times:

  • Cyanation completes in 2 hours (vs. 8 hours conventionally).

  • Boc protection achieves 98% yield in 30 minutes.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability:

  • Cyanation : Microreactors with immobilized CuCN achieve 90% yield at 100°C.

  • Hydrolysis : Tubular reactors with LiOH/ethanol reduce processing time by 50% .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves cyclization of pyridine-thiazole precursors. For example, a method analogous to the synthesis of 6-(4-chlorophenyl)-oxazolo-pyridine derivatives involves condensation of aldehyde/amine intermediates followed by cyclization using catalysts like palladium or copper in solvents such as DMF . The Boc group is introduced early to protect reactive amines, with yields optimized via temperature and catalyst screening.

Q. How can researchers confirm the Boc group’s presence post-synthesis?

Use ¹H NMR to detect tert-butyl protons (singlet at δ ~1.2–1.4 ppm) and mass spectrometry to verify the molecular ion peak (e.g., theoretical m/z 283.34 for C₁₃H₁₇NO₄S). X-ray crystallography, as applied to tert-butyl carboxylates, provides definitive structural confirmation .

Q. What purification techniques ensure high purity?

Recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) are effective. Purity is validated via HPLC (>97% area) and melting point analysis, as seen in similar heterocyclic acids .

Advanced Research Questions

Q. How to optimize multi-step synthesis yields?

Screen catalysts (e.g., Pd/Cu for cross-coupling), solvents (toluene for cyclization), and reaction times using DOE (Design of Experiments). Monitor intermediates via TLC/HPLC. For example, optimizing DMF solvent ratios improved yields in oxazolo-pyridine syntheses .

Q. How to resolve spectral data contradictions (e.g., NMR/IR)?

Discrepancies may arise from tautomerism or solvent effects. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare with spectral libraries for Boc-protected analogs, such as tert-butyl piperidine carboxylates .

Q. What strategies assess compound stability under physiological conditions?

Conduct accelerated stability studies : incubate at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Safety data from Boc-protected piperidines suggest stability in neutral buffers .

Q. How can computational chemistry predict reactivity?

DFT calculations model HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock) evaluate interactions with enzymatic targets like kinases, as applied to thiazolo-pyridine derivatives .

Q. What assays evaluate biological activity against enzymatic targets?

Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) or colorimetric assays (e.g., protease activity with chromogenic substrates). Prioritize targets based on structural analogs, such as thiazolo[4,5-c]pyridines in kinase studies .

Q. How to design derivatives for SAR studies?

Modify the carboxylic acid (e.g., esterification) or thiazolo ring (e.g., halogenation). Retain the Boc group during derivatization. Use parallel synthesis and in vitro bioassays to correlate substituents with activity, as demonstrated in oxazolo-pyridine SAR .

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